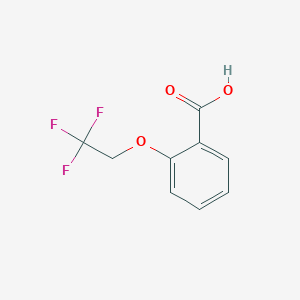

2-(2,2,2-Trifluoroethoxy)benzoic acid

Description

Contextual Significance of Fluorinated Benzoic Acid Derivatives in Chemical Sciences

Fluorinated benzoic acid derivatives represent a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring or its substituent groups are replaced by fluorine. The introduction of fluorine atoms, the most electronegative element, into a benzoic acid scaffold can profoundly alter the molecule's physical, chemical, and biological properties. lookchem.com These alterations include changes in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. lookchem.com Consequently, fluorinated benzoic acids are of high value in several scientific domains.

In medicinal chemistry, these compounds are crucial building blocks for designing pharmaceuticals. lookchem.comnih.gov The fluorine atoms can enhance the efficacy and pharmacokinetic profile of a drug molecule. For instance, certain fluorinated anthranilic acid derivatives, a subset of fluorinated benzoic acids, are recognized as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov They are also used as key intermediates in the synthesis of more complex bioactive molecules, including antiarrhythmic drugs and potential anticancer agents. innospk.comacs.org Beyond pharmaceuticals, their applications extend to agrochemicals and materials science, where the unique properties imparted by fluorine are leveraged to create new products. lookchem.com The study of these derivatives also provides fundamental insights into structure-activity relationships, guiding future molecular design. lookchem.com

Overview of 2-(2,2,2-Trifluoroethoxy)benzoic Acid as a Key Intermediate and Research Subject

Within the broader family of fluorinated compounds, this compound (C₉H₇F₃O₃) is a significant molecule in academic and industrial research. nih.gov It is structurally defined by a benzoic acid core with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) attached at the ortho-position of the benzene ring. nih.gov This specific arrangement of functional groups makes it a valuable chemical intermediate.

Its primary role in research is as a starting material or building block for the synthesis of more complex, often heterocyclic, structures. mdpi.com For example, it can be converted into its corresponding acyl chloride, which is a reactive intermediate used to form amides. mdpi.com One documented application involves the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide, which is then cyclized to form a 2-(2-trifluoroethoxyphenyl)oxazoline. mdpi.com The study of such reaction pathways allows researchers to investigate the influence of the trifluoroethoxy group on the reactivity and stability of adjacent functional groups. mdpi.com The compound itself and the intermediates derived from it are typically characterized thoroughly using modern spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), contributing to the body of chemical knowledge. mdpi.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₇F₃O₃ | nih.gov |

| Molecular Weight | 220.14 g/mol | nih.gov |

| CAS Number | 35480-46-7 | nih.gov |

| Appearance | Colourless crystals | mdpi.com |

| Melting Point | 83–85 °C | mdpi.com |

| InChI Key | HNVXZKNHBRXZSH-UHFFFAOYSA-N | nih.gov |

Historical Development and Initial Academic Interest in the Compound

The academic and industrial interest in (2,2,2-trifluoroethoxy)benzoic acids and related structures can be traced back several decades, driven largely by the search for new pharmaceutical agents. Early research into similar compounds, such as the work by Banitt et al. published in 1975, highlighted the potential of these molecules in medicinal chemistry. google.com Patents from the early 1980s also described methods for synthesizing related structures, such as the oxidation of trifluoroethoxyacetophenones to produce the corresponding benzoic acids, indicating commercial interest in these intermediates. google.com

The synthesis of this compound itself has been refined over time. A common laboratory-scale preparation involves a nucleophilic aromatic substitution reaction. This process starts with the deprotonation of 2,2,2-trifluoroethanol (B45653) using a strong base like potassium tert-butoxide, followed by its reaction with an ester of 2-fluorobenzoic acid, such as ethyl 2-fluorobenzoate. mdpi.com The resulting ethyl 2-(2,2,2-trifluoroethoxy)benzoate is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final this compound. mdpi.com This synthetic route has been documented in patent literature and adapted in academic labs for further research. mdpi.com

Scope and Objectives of Current Research on this compound

Current research involving this compound is primarily focused on its utility as a synthetic building block and for probing fundamental chemical reactivity. A key objective is to use this compound to construct more elaborate molecular architectures and to study the outcomes of these reactions. mdpi.com

A specific example of contemporary research involves the synthesis of 2-(2-trifluoroethoxyphenyl)oxazolines from this compound. mdpi.com The goal of such studies is to explore the potential for the trifluoroethoxy group to participate in subsequent chemical transformations, such as intramolecular cyclizations or rearrangements like the Wittig rearrangement. mdpi.com In one such investigation, it was found that the trifluoroethoxy group did not undergo the expected cyclisation reaction under various basic conditions. mdpi.com This type of finding is valuable as it helps define the reactivity parameters and chemical stability of the trifluoroethoxy moiety in specific molecular contexts. Therefore, the scope of current research includes not only the development of new synthetic methodologies but also the fundamental investigation of reaction mechanisms and the electronic influence of fluorinated substituents.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVXZKNHBRXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Novel and Emerging Synthetic Approaches

Advancements in the synthesis of 2-(2,2,2-Trifluoroethoxy)benzoic acid are geared towards improving efficiency and sustainability.

Optimizing the synthesis of this compound involves careful selection of reactants, catalysts, and conditions to maximize yield and purity. One established method involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol (B45653), a strong base, and a copper catalyst. google.com The choice of base is critical; strong bases like sodium hydride or potassium tert-butoxide are effective in generating the trifluoroethoxide nucleophile. google.commdpi.com

The use of copper(I) salts, such as CuI or CuBr, is a key optimization strategy for activating the aryl halide for nucleophilic substitution. google.com Solvents also play a significant role; aprotic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or tetrahydrofuran (B95107) (THF) are commonly used. google.commdpi.com Reaction temperature is another parameter to control, with temperatures around 110-115°C being utilized to drive the reaction to completion. google.com

Post-reaction workup and purification are crucial for purity. This typically involves quenching the reaction, followed by acidification to precipitate the crude acid. google.commdpi.com The final and most critical step for achieving high purity is recrystallization from a solvent mixture, such as ethyl acetate/hexane or ethanol/water, which effectively removes unreacted starting materials and byproducts to yield the product as colorless crystals. google.commdpi.com A reported synthesis following these principles achieved a 75% yield after recrystallization. mdpi.com

Table 1: Key Parameters for Optimized Synthesis

| Parameter | Selection/Condition | Purpose | Source |

|---|---|---|---|

| Starting Material | Ethyl 2-fluorobenzoate | Activated substrate for nucleophilic substitution | mdpi.com |

| Base | Potassium tert-butoxide | Deprotonation of 2,2,2-trifluoroethanol | mdpi.com |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent for the substitution reaction | mdpi.com |

| Intermediate Step | Saponification | Hydrolysis of the ethyl ester to the carboxylic acid | mdpi.com |

| Purification | Recrystallization | To obtain high-purity crystalline product | mdpi.com |

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include the choice of solvents, energy efficiency, and waste reduction. skpharmteco.com

Traditional syntheses often employ solvents like N,N-dimethylformamide (DMF) and toluene, which have associated health and environmental concerns. google.commdpi.com A primary green chemistry goal is to replace these with safer alternatives. skpharmteco.com The principle of using safer solvents encourages the selection of chemicals that are less toxic and have a smaller environmental footprint. skpharmteco.com

Energy consumption is another consideration. Reactions requiring prolonged heating at high temperatures, as seen in some traditional methods, are energy-intensive. google.com The development of more efficient catalytic systems that allow the reaction to proceed at lower temperatures would align with the green principle of designing for energy efficiency. nih.gov

Reaction Mechanisms and Kinetic Studies in the Formation of this compound

The formation of this compound from an aryl halide precursor proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Two main variations are reported.

The first approach involves the reaction of an activated aryl halide, such as ethyl 2-fluorobenzoate, with an alkoxide. mdpi.com The mechanism involves two key steps:

Nucleophilic Attack : The 2,2,2-trifluoroethoxide anion, formed by deprotonating 2,2,2-trifluoroethanol with a strong base like potassium tert-butoxide, attacks the carbon atom of the C-F bond. This forms a high-energy intermediate known as a Meisenheimer complex.

Leaving Group Departure : The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored, yielding the ether product, ethyl 2-(2,2,2-trifluoroethoxy)benzoate. This is subsequently hydrolyzed to the final acid. mdpi.com

The second, more general approach for less activated aryl halides (like chloro- or bromobenzoic acids) employs a copper catalyst in a process often referred to as an Ullmann condensation. google.com

Formation of Nucleophile : A strong base deprotonates 2,2,2-trifluoroethanol to form the trifluoroethoxide. google.com

Catalytic Cycle : The precise mechanism of copper catalysis can be complex, but it is believed to involve the formation of a copper(I) alkoxide or coordination of the copper to the aryl halide, which facilitates the nucleophilic attack by the trifluoroethoxide. This lowers the activation energy for the substitution reaction.

While detailed kinetic studies for the specific formation of this compound are not extensively reported in the provided literature, related studies on benzoic acid reactions show that potential barriers for reactions on the benzene (B151609) ring can be influenced by substituents and reaction conditions. nih.gov

Purification and Characterization Techniques in Synthetic Studies of this compound

The purification and characterization of this compound are essential to ensure the identity and purity of the final product.

Purification: The most common and effective method for purifying the synthesized acid is recrystallization. rsc.org After the initial isolation of the crude product by precipitation from an acidified solution, recrystallization is performed using an appropriate solvent system. google.commdpi.com Solvents such as an ethyl acetate/hexane mixture or an ethanol/water solution have been successfully used. google.commdpi.com This process effectively removes impurities, yielding the product as colorless or white crystals with a sharp melting point. youtube.commdpi.comgoogle.com The purity is often assessed by the melting point, where a narrow range close to the literature value indicates high purity. rsc.org

Characterization: A comprehensive set of analytical techniques is used to confirm the structure of the synthesized molecule. These methods provide information about the compound's molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are powerful tools for structural elucidation. mdpi.com 1H NMR confirms the presence and splitting patterns of aromatic and ethoxy protons, while 13C NMR identifies all unique carbon atoms, including the carboxyl and trifluoromethyl carbons. 19F NMR is specific for confirming the presence of the trifluoromethyl group. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O and C-F bonds are observed. mdpi.comresearchgate.net

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. mdpi.comresearchgate.net

Melting Point Analysis : The melting point is a physical property used as a criterion of purity. A sharp melting point range of 83–85 °C has been reported for the pure compound. mdpi.com

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data | Source |

|---|---|---|

| 1H NMR | Signals corresponding to aromatic protons and the CH2 of the trifluoroethoxy group. | mdpi.com |

| 13C NMR | Signals for carbonyl carbon (~165.9 ppm), aromatic carbons, the CF3 carbon (quartet, JCF ~276 Hz), and the CH2 carbon (quartet, JCF ~35.5 Hz). | mdpi.com |

| 19F NMR | A signal around -74.0 ppm, characteristic of the CF3 group. | mdpi.com |

| IR (cm-1) | Bands at 1686 (C=O), 1603 (C=C, aromatic), 1277, 1152 (C-O, C-F). | mdpi.com |

| HRMS | Calculated mass for C9H7F3O3 + H+ is 249.0733; found value is 249.0732. | mdpi.com |

Chemical Reactivity and Derivatization

Carboxylic Acid Functional Group Reactions of 2-(2,2,2-Trifluoroethoxy)benzoic Acid

The carboxylic acid group is the primary site for a variety of chemical transformations, including esterification, acyl chloride formation, amidation, and reduction. These reactions are fundamental to synthesizing a wide array of derivatives.

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reversible reaction typically requires conditions that favor the formation of the ester, such as the removal of water.

Another method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol. For instance, the synthesis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate has been reported starting from ethyl 2-fluorobenzoate and 2,2,2-trifluoroethanol (B45653), followed by hydrolysis to the carboxylic acid mdpi.com. The reverse reaction, esterification of the acid, is a standard transformation. Similarly, the methyl ester of the related compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid was synthesized by reacting the acid with methanol (B129727) and thionyl chloride libretexts.org. This suggests that similar methods are applicable to this compound.

| Reactant (Alcohol) | Product Name | Typical Reagents |

|---|---|---|

| Methanol | Methyl 2-(2,2,2-trifluoroethoxy)benzoate | Methanol, SOCl₂ or H₂SO₄ |

| Ethanol | Ethyl 2-(2,2,2-trifluoroethoxy)benzoate | Ethanol, H₂SO₄ |

The carboxylic acid functional group of this compound can be readily converted into a more reactive acyl chloride. This transformation is a key step for synthesizing various derivatives, including amides and esters under milder conditions than direct reactions with the carboxylic acid. The most common reagent used for this purpose is thionyl chloride (SOCl₂) google.com.

The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like toluene mdpi.comorganic-chemistry.org. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion google.comyoutube.com. The resulting 2-(2,2,2-trifluoroethoxy)benzoyl chloride is a reactive intermediate that is typically used immediately in subsequent reactions without extensive purification mdpi.comorganic-chemistry.org.

General Reaction: C₆H₄(OCH₂CF₃)COOH + SOCl₂ → C₆H₄(OCH₂CF₃)COCl + SO₂ + HCl youtube.com

This conversion is highly efficient and is a standard procedure in organic synthesis for activating carboxylic acids nih.govmasterorganicchemistry.comacs.org.

Amidation is a crucial reaction for creating a diverse range of benzamide derivatives from this compound. These reactions typically proceed through the activation of the carboxylic acid, for example, by converting it into an acyl chloride as described previously mdpi.com. The resulting 2-(2,2,2-trifluoroethoxy)benzoyl chloride readily reacts with primary or secondary amines to form the corresponding amide bond mdpi.com. For example, reacting the acyl chloride with 2-amino-2-methylpropan-1-ol in dichloromethane yields N-(1-hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide mdpi.com.

Alternatively, modern coupling reagents can be employed to facilitate the direct formation of an amide bond between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate researchgate.net. Reagents such as ethyl chloroformate can be used to form a mixed anhydride, which then reacts with an amine to produce the desired benzamide nih.gov. This method has been applied to the synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(pyrid-2-yl-methyl)benzamide, a precursor to the drug Flecainide nih.gov. The carboxylic acid itself can also be used to synthesize more complex heterocyclic structures, such as thiazolidinones, by first converting it into a benzohydrazide intermediate libretexts.orgresearchgate.net.

| Amine/Reactant | Product Name | Synthetic Method | Reference |

|---|---|---|---|

| 2-Amino-2-methylpropan-1-ol | N-(1-Hydroxy-2-methylpropan-2-yl)-2-(2,2,2-trifluoroethoxy)benzamide | Via acyl chloride | mdpi.com |

| 2-(Aminomethyl)pyridine | 2,5-Bis(2,2,2-trifluorethoxy)-N-(pyrid-2-yl-methyl)benzamide | Via mixed anhydride with ethyl chloroformate | nih.gov |

| Hydrazine hydrate | 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide | From the corresponding ester | libretexts.orgacs.org |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-(2,2,2-trifluoroethoxy)phenyl)methanol. This transformation requires strong reducing agents due to the stability of the carboxylic acid functional group.

Common and effective reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), typically complexed with tetrahydrofuran (B95107) (THF) libretexts.orgnih.gov. Lithium aluminum hydride is a powerful, non-selective reducing agent that readily converts carboxylic acids to primary alcohols nih.govgoogle.com. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide google.com.

Borane-THF is another excellent reagent for this reduction and is known for its high chemoselectivity . It reduces carboxylic acids rapidly and quantitatively, often in the presence of other functional groups like esters, halogens, and nitro groups, which might be sensitive to LiAlH₄. The reaction with borane is generally milder than with LiAlH₄. While specific literature detailing the reduction of this compound was not found, these standard reagents are widely applied to a broad range of substituted aromatic carboxylic acids and are expected to be effective for this transformation.

General Reaction: C₆H₄(OCH₂CF₃)COOH + Reducing Agent (e.g., LiAlH₄ or BH₃·THF) → C₆H₄(OCH₂CF₃)CH₂OH

Reactions Involving the Trifluoroethoxy Substituent

The 2,2,2-trifluoroethoxy group is generally considered to be a highly stable substituent. The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl (CF₃) group contribute to its robustness under a wide range of chemical conditions google.com. This stability is a key reason for its incorporation into pharmacologically active molecules, as it can enhance metabolic stability google.com.

Due to the strong electron-withdrawing effect of the fluorine atoms, the trifluoroethoxy group is deactivating towards electrophilic aromatic substitution on the benzene (B151609) ring. This effect makes reactions like nitration or halogenation on the aromatic ring less favorable compared to unsubstituted benzene.

While generally stable, the trifluoroethoxy group can act as a leaving group in specific contexts, such as nucleophilic aromatic substitution (SNAr) reactions, particularly when attached to highly electron-deficient heteroaromatic systems . However, on a standard benzene ring, it is not typically displaced under common synthetic conditions. Its presence strongly stabilizes adjacent functional groups; for example, it has been shown to make acetals 30-fold more stable towards cleavage compared to a methoxyisopropyl (MIP) protecting group. This high stability is a defining characteristic, making it a reliable substituent that generally remains intact during transformations of the carboxylic acid moiety.

Potential for Further Fluorination or Defluorination Reactions

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is generally considered to be a metabolically stable moiety, a desirable characteristic in the development of pharmaceuticals. This stability is attributed to the strong carbon-fluorine bonds of the trifluoromethyl group. Consequently, defluorination of the trifluoroethoxy group under typical synthetic or physiological conditions is not readily observed.

However, the trifluoroethoxy group can function as a leaving group in certain nucleophilic aromatic substitution reactions, particularly when attached to a sufficiently activated heterocyclic system. For instance, in 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine, the trifluoroethoxy group at the 4-position can be displaced by nucleophiles such as alkoxides. This reactivity is highly dependent on the electronic properties of the aromatic ring to which it is attached and is not a common transformation for simple benzene derivatives under standard conditions.

Further fluorination of the aromatic ring of this compound is a theoretical possibility through electrophilic fluorination reactions. However, the existing electron-withdrawing substituents would likely necessitate harsh reaction conditions.

Aromatic Ring Functionalization of this compound

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the carboxylic acid group (-COOH) and the 2,2,2-trifluoroethoxy group (-OCH₂CF₃).

Given that the carboxylic acid is a meta-director and the trifluoroethoxy group is an ortho, para-director, the position of electrophilic attack will be influenced by both groups. A practical example of this is the bromination of this compound. In a documented procedure, the reaction of this compound with bromine in the presence of aluminum chloride as a Lewis acid catalyst leads to the substitution of a bromine atom onto the aromatic ring libretexts.org. The precise isomeric distribution of the resulting brominated products is dependent on the specific reaction conditions.

| Substituent | Electronic Effect | Directing Influence |

| -COOH | Electron-withdrawing (-I, -M) | meta |

| -OCH₂CF₃ | Resonance donating (+M), Inductive withdrawing (-I) | ortho, para |

This compound itself is not typically a direct substrate for common metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. However, halogenated derivatives of this compound can serve as valuable precursors for such transformations. For instance, a bromo-substituted derivative of this compound could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond youtube.comgoogle.com.

The synthesis of trifluoroethoxy-substituted benzoic acids often involves a copper-catalyzed coupling reaction between a halobenzoic acid and 2,2,2-trifluoroethanol wikipedia.org. This demonstrates the utility of metal catalysis in forming the core structure. By extension, a halogenated derivative of this compound could be coupled with various organometallic reagents to introduce a wide range of functional groups onto the aromatic ring.

Furthermore, palladium-catalyzed C-H activation and functionalization represent a more direct approach. For example, the ortho-C-H trifluoroethoxylation of N-sulfonylbenzamides has been achieved using a palladium catalyst, showcasing the feasibility of forming C-O bonds with the trifluoroethoxy group through this modern synthetic strategy rsc.org.

| Coupling Reaction | Typical Substrates | Catalyst | Potential Product |

| Suzuki-Miyaura | Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, Arylboronic acid | Palladium | Aryl-substituted this compound |

| Heck | Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, Alkene | Palladium | Alkenyl-substituted this compound |

| Sonogashira | Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, Terminal alkyne | Palladium/Copper | Alkynyl-substituted this compound |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. The carboxylic acid functionality of this compound makes it an ideal component for several important MCRs, most notably the Ugi and Passerini reactions.

In the Ugi four-component reaction, a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide react to form a bis-amide nih.govnih.gov. This compound can serve as the carboxylic acid component, thereby incorporating the 2-(2,2,2-trifluoroethoxy)phenyl moiety into the resulting peptide-like scaffold. This offers a straightforward route to complex molecules with potential applications in medicinal chemistry.

Similarly, the Passerini three-component reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide mdpi.comorganic-chemistry.org. The use of this compound in this reaction would lead to the formation of α-acyloxy carboxamides where the acyloxy group is derived from the trifluoroethoxy-substituted benzoic acid.

Stereoselective and Regioselective Transformations

The functional groups of this compound offer opportunities for stereoselective and regioselective transformations.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution (Section 3.3.1), the directing effects of the existing substituents control the regioselectivity of further functionalization of the aromatic ring. Another powerful method for achieving high regioselectivity is directed ortho-metalation. The carboxylic acid can be converted into a directing group, such as an oxazoline. This oxazoline derivative can then direct lithiation or other metalation specifically to the ortho position, allowing for the introduction of a wide range of electrophiles with high regiocontrol.

Stereoselectivity: While this compound is achiral, it can be used as a precursor in stereoselective syntheses. For example, the carboxylic acid can be coupled with a chiral amine to form a chiral amide. The stereocenter in the amine can then influence the stereochemical outcome of subsequent reactions. Alternatively, derivatives of the benzoic acid, such as ketones formed via Friedel-Crafts acylation, can undergo stereoselective reduction to produce chiral alcohols mdpi.com. The choice of chiral reducing agents or catalysts is crucial for achieving high enantioselectivity in such transformations.

Furthermore, if this compound is used in a Passerini reaction, and a chiral catalyst is employed, it is possible to achieve stereocontrol at the newly formed carbon-carbon bond, leading to enantiomerically enriched α-acyloxycarboxamides.

Applications in Medicinal Chemistry and Drug Discovery

2-(2,2,2-Trifluoroethoxy)benzoic Acid as a Precursor in Pharmaceutical Synthesis

The utility of this compound and its close structural analogs, particularly 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is well-established in the synthesis of pharmaceuticals. google.comgoogleapis.com These precursors are instrumental in constructing the core structures of several important medicinal compounds.

A primary application of derivatives of this compound is in the manufacture of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormally fast heart rhythms. wikipedia.orgnih.govderangedphysiology.com The synthesis of Flecainide, chemically named N-(2-piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide, frequently starts from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. google.comgoogleapis.comnewdrugapprovals.org

Several patented synthetic routes describe the conversion of this benzoic acid derivative into Flecainide. One common method involves converting the carboxylic acid group into a more reactive form, such as an acid chloride. google.comnewdrugapprovals.orgjustia.com This activated intermediate is then reacted with 2-(aminomethyl)piperidine (B33004) to form the final amide bond in Flecainide. google.comjustia.com An alternative two-step process involves first reacting the acid chloride with 2-(aminomethyl)pyridine, followed by a catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine (B6355638) ring, yielding the Flecainide base. google.comnewdrugapprovals.org Other methods have been developed to improve yield and selectivity, such as using simple ester derivatives (methyl, ethyl, or benzyl (B1604629) esters) of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which react selectively with the primary amino group of 2-(aminomethyl)piperidine. newdrugapprovals.orgjustia.com

The trifluoroethoxy groups are crucial for the antiarrhythmic activity of the final compound. nih.gov Benzamides featuring one or more 2,2,2-trifluoroethoxy substituents have been evaluated for their oral antiarrhythmic properties, with the most potent compounds being derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide. nih.gov

The physicochemical properties of a drug molecule, such as lipophilicity (its ability to dissolve in fats and lipids) and bioavailability (the proportion of the drug that enters circulation), are critical for its therapeutic efficacy. The introduction of fluorine atoms or fluorine-containing groups, like the trifluoroethoxy moiety, is a common strategy in medicinal chemistry to modulate these properties. The trifluoroethoxy group generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.

Derivatization of benzoic acids into esters is a recognized prodrug strategy to improve biological activity. nih.gov Esters are typically more lipophilic than their corresponding carboxylic acids, which may allow for easier diffusion through biological membranes. nih.gov Once inside the body or target cell, esterase enzymes can hydrolyze the ester back to the active carboxylic acid. nih.gov This approach has been explored for various benzoic acid derivatives to improve their pharmacokinetic profiles. nih.govmdpi.com

For instance, studies on 2-mercaptobenzoic acid derivatives have shown that incorporating alkyl groups enhances lipophilicity. nih.govresearchgate.net While specific studies focusing solely on the derivatization of this compound to enhance these properties are not detailed in the provided search results, the general principles of medicinal chemistry suggest that converting its carboxylic acid group into esters or other functionalities is a viable method to optimize its drug-like properties for new therapeutic applications. nih.govresearchgate.net

Biological Activities of this compound Derivatives

Beyond their role as synthetic precursors, derivatives of this compound have been investigated for their own intrinsic biological activities. Recent research has focused on their potential as anticancer agents, particularly through the synthesis of novel heterocyclic compounds. nih.govacs.org

Thiazolidin-4-ones are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. nih.govpharmacophorejournal.com Researchers have synthesized a series of novel 1,3-thiazolidin-4-one derivatives incorporating a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, derived from the corresponding benzoic acid, and evaluated their efficacy as anticancer agents. nih.govacs.org The synthetic strategy involves converting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into its corresponding hydrazide, which is then used to construct the thiazolidin-4-one heterocyclic system. nih.govacs.org

The synthesized thiazolidin-4-one derivatives were tested for their in vitro anticancer effects against the human glioblastoma cell line, LN229. nih.govacs.org Glioblastoma is an aggressive type of brain cancer with limited treatment options. Several of the newly synthesized compounds demonstrated significant cytotoxic effects on these cancer cells. nih.govacs.org The efficacy was quantified by determining the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Compound | Substituent | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5e | 4-Chlorophenyl | 6.43 | nih.govacs.org |

| 5b | 4-Fluorophenyl | 9.48 | nih.govacs.org |

| 5c | 4-Bromophenyl | 12.16 | nih.govacs.org |

Among the tested compounds, derivative 5e , which features a 4-chlorophenyl substituent, was found to be the most potent, with an IC50 value of 6.43 µg/mL. nih.govacs.org This suggests that this class of compounds, originating from a this compound scaffold, holds potential for the development of new treatments for glioblastoma. nih.gov

To understand the mechanism behind their anticancer activity, the thiazolidin-4-one derivatives were also studied for their ability to inhibit key proteins involved in cancer progression, specifically Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govacs.org

Aurora Kinase A (AURKA) is a crucial enzyme for cell division (mitosis), and its over-expression is linked to poor prognosis in many cancers. nih.govnih.gov Inhibiting AURKA can disrupt the proliferation of cancer cells. nih.govresearchgate.net

VEGFR-2 is a primary receptor that promotes angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.govmdpi.combohrium.com Blocking VEGFR-2 is a validated strategy in cancer therapy. nih.govresearchgate.net

Molecular docking simulations were performed to predict how these derivatives bind to the active sites of AURKA and VEGFR-2. The results showed that the compounds had significant binding affinities for both protein targets, with calculated binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov The compound 5e , which was the most effective against glioblastoma cells, was identified as a particularly promising inhibitor of both AURKA and VEGFR-2, indicating that its anticancer effects may be due to this dual-inhibitory mechanism. nih.govacs.org

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5a-k (Range) | AURKA | -9.8 to -7.9 | nih.gov |

| 5a-k (Range) | VEGFR-2 | -9.8 to -7.9 | nih.gov |

These findings highlight that derivatives of this compound are not only valuable as synthetic intermediates but also as foundational structures for the design of new, targeted anticancer agents. nih.govacs.org

Anticancer Activity Studies of Thiazolidin-4-one Derivatives

Cytotoxic and Apoptotic Effects

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their ability to induce cell death in cancer cell lines. nih.govnih.govbenthamscience.com

A series of 1,3,4-oxadiazole (B1194373) derivatives featuring the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety were synthesized and tested for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line. mdpi.com Among the synthesized compounds, certain derivatives demonstrated significant cell apoptosis by causing damage to the DNA of cancer cells. mdpi.com Similarly, new 1,3-thiazolidin-4-one derivatives linked to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl group were assessed for their antiglioma properties. acs.org The cytotoxic and apoptotic effects were evaluated using MTT, colony formation, and tunnel assays. acs.org Specific thiazolidin-4-one derivatives showed notable efficacy against glioblastoma cells, with IC₅₀ values indicating potent activity. acs.org

Table 1: Cytotoxic Activity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatives against LN229 Glioblastoma Cell Line An interactive data table.

| Derivative Class | Compound | IC₅₀ (μg/mL) | Reference |

| 1,3-Thiazolidin-4-one | 5b | 9.48 | acs.org |

| 1,3-Thiazolidin-4-one | 5c | 12.16 | acs.org |

| 1,3-Thiazolidin-4-one | 5e | 6.43 | acs.org |

| 1,3,4-Oxadiazole | 5b | Significant Activity | mdpi.com |

| 1,3,4-Oxadiazole | 5d | Significant Activity | mdpi.com |

| 1,3,4-Oxadiazole | 5m | Significant Activity | mdpi.com |

Antidiabetic Activity of Oxadiazole Derivatives

The oxadiazole ring is a versatile scaffold known for a wide range of biological activities, and its derivatives have been extensively studied for their antidiabetic potential. rjptonline.orgrjptonline.org Specifically, 1,3,4-oxadiazole derivatives have been shown to possess potent antihyperglycemic and antioxidant properties. nih.govresearchgate.net The mechanism of action for these compounds often involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which is a practical strategy for controlling postprandial glucose levels in diabetic patients. rjptonline.orgnih.gov

Research involving 1,3,4-oxadiazole derivatives in alloxan-induced diabetic rat models has demonstrated significant therapeutic potential. nih.govresearchgate.net Treatment with these derivatives led to a marked reduction in blood glucose levels, glycated hemoglobin (HbA1c), cholesterol, and triglycerides when compared to the disease control group. nih.govresearchgate.netnih.gov Furthermore, the treatment improved body weight and insulin (B600854) levels, indicating a potential to restore some pancreatic function. nih.govnih.gov A study on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole derivatives also highlighted their potential as antidiabetic agents, with specific compounds significantly lowering glucose levels in a Drosophila melanogaster model. mdpi.com

Table 2: Effect of a 1,3,4-Oxadiazole Derivative on Biochemical Parameters in Diabetic Rats After 14 Days An interactive data table. Data represents mean ± standard deviation.

| Parameter | Disease Control Group | Treated Group (15 mg/kg) | Reference |

| Blood Glucose (mg/dL) | 389 ± 2.0 | 179 ± 1.0 | researchgate.net |

| Cholesterol (mg/dL) | 199 ± 1.0 | 164 ± 0.5 | nih.gov |

| Triglycerides (mg/dL) | 166 ± 1.0 | 131 ± 1.0 | nih.gov |

| HbA1c (%) | 10.2 ± 0.1 | 6.1 ± 0.1 | researchgate.net |

Exploration of Other Potential Bioactivities

The core structure of this compound and its derivatives has been explored for other bioactivities beyond cytotoxic and antidiabetic effects. The incorporation of fluorine-containing groups is a common strategy in pharmaceutical development due to the unique pharmacological actions they can impart. mdpi.com

Derivatives incorporating the 1,3,4-oxadiazole ring, which can be synthesized from a benzoic acid starting material, are noted for a wide spectrum of biological significance, including potential antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities. mdpi.com In a separate line of research, novel 2-phenoxybenzamide (B1622244) derivatives were synthesized and showed significant antiplasmodial activity, highlighting their potential as antimalarial agents. mdpi.com Furthermore, 1,3-thiazolidin-4-one derivatives bearing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety have been investigated as inhibitors of AURKA and VEGFR-2, which are key targets in cancer therapy, pointing to a potential role as antiglioma agents. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For derivatives of this compound, SAR studies focus on how the trifluoroethoxy group and other substituents modulate the compound's efficacy and selectivity.

Impact of Trifluoroethoxy Group on Biological Activity

The trifluoroethoxy group, a key feature of the parent compound, significantly influences the molecule's properties. Fluorine-containing compounds are of great interest in pharmaceuticals due to the various pharmacological actions they can confer. mdpi.com The trifluoromethyl (CF₃) group, present in the trifluoroethoxy moiety, can affect a molecule's stability and reactivity. For instance, studies on benzotrifluoride (B45747) derivatives have shown that ring substituents play a crucial role in the photochemical reactivity of the CF₃ group. nih.gov Strong electron-donating groups can enhance the reactivity toward hydrolysis, converting the benzotrifluoride into a benzoic acid under UV irradiation. nih.gov

Alkoxy groups, such as the trifluoroethoxy group, can also exert unique effects on chemical reactivity. mdpi.com They are not considered strong directing groups but can contribute to the partial orientation of C-H activation to the ortho-position, which can influence the outcome of synthetic reactions and thus the structure of the final biologically active compound. mdpi.com The lipophilicity and electronic properties conferred by the trifluoroethoxy group can be critical for receptor binding and membrane permeability.

Influence of Other Substituents on Efficacy and Selectivity

The biological activity of derivatives is highly dependent on the nature and position of other substituents on the molecular scaffold. mdpi.com Minor structural modifications can lead to significant changes in efficacy and selectivity.

In a series of antiplasmodial 2-phenoxybenzamides, the position of a substituent on a piperazinyl ring was found to be critical. mdpi.com Shifting an N-Boc piperazinyl substituent from the meta-position to the para-position resulted in a dramatic increase in both activity and selectivity. mdpi.com The para-substituted analogue showed the highest activity (PfNF54 IC₅₀ = 0.2690 µM) and selectivity (S.I. = 461.0) of all tested compounds in that series. mdpi.com

Similarly, in a study of 1,3-thiazolidin-4-one derivatives with antiglioma activity, different substitutions on the phenyl ring led to a range of IC₅₀ values, demonstrating the direct impact of these groups on cytotoxic potency. acs.org The arrangement of heteroatoms and substituents plays a vital role in defining the binding cavity of a receptor, which in turn governs the molecule's selectivity for its target. mdpi.com These findings underscore the importance of carefully placed substituents in optimizing the therapeutic profile of this compound derivatives.

Prodrug Strategies Involving this compound

Prodrug design is a well-established strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of target specificity. irjmets.comnih.gov A prodrug is an inactive or poorly active compound that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov

This approach is highly relevant for carboxylic acid-containing molecules like this compound. A common strategy involves masking the carboxylic acid group to improve properties like membrane permeability or to achieve targeted drug delivery. For example, research on other fluorinated benzoic acids has demonstrated a viable prodrug approach for antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In this strategy, the activating effect of the benzoic acid's carboxyl function is masked by forming an amide bond with an amino acid, such as L-glutamic acid. nih.gov This prodrug is designed to be selectively activated at a tumor site by an enzyme (e.g., carboxypeptidase G2) that has been delivered there by a monoclonal antibody. nih.gov This targeted activation releases the potent benzoic acid derivative locally, increasing its therapeutic efficacy while minimizing systemic toxicity. nih.gov Such a strategy could theoretically be applied to this compound to enhance its therapeutic potential in applications like oncology.

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its pharmacokinetic and pharmacodynamic properties. For derivatives of this compound, understanding these characteristics is paramount in predicting their potential as viable drug candidates.

Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions

In the early stages of drug development, computational methods, often referred to as in silico studies, play a crucial role in predicting the ADMET properties of new chemical entities. These predictions help in prioritizing compounds for further experimental testing, thereby saving time and resources.

Recent research has explored the synthesis and in silico evaluation of various derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a closely related analogue. These studies provide valuable insights into how modifications to the core structure influence the pharmacokinetic profile.

1,3,4-Oxadiazole Derivatives:

A study focusing on 1,3,4-oxadiazole derivatives tethered to a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety revealed that most of the synthesized compounds exhibited promising ADMET properties. The majority of these derivatives were found to adhere to Lipinski's rule of five, a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. psu.edu The predicted polar surface area (PSA) values for these compounds were below 140 Ų, suggesting good potential for intestinal absorption. nih.gov Furthermore, the molar refractivity, an indicator of the molecule's polarizability and interaction potential, was within an acceptable range for most of the synthesized compounds. nih.gov

Interactive Data Table: Predicted Physicochemical and ADME Properties of 1,3,4-Oxadiazole Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Molar Refractivity (m³/mol) | PSA (Ų) |

| 5a | C₂₀H₁₄Cl₂F₆N₂O₄ | 533.24 | >5 | 6 | 0 | >130 | <140 |

| 5b | C₂₄H₁₉F₆N₃O₄ | 555.43 | >5 | 7 | 1 | 98.56 - 134.44 | <140 |

| 5c | C₂₆H₂₀F₆N₂O₄ | 570.45 | >5 | 6 | 0 | >130 | <140 |

| 5d | C₂₁H₁₇F₆N₃O₄ | 517.38 | <5 | 7 | 1 | 98.56 - 134.44 | <140 |

| 5f | C₂₂H₁₉F₆N₃O₅ | 547.40 | <5 | 8 | 1 | 98.56 - 134.44 | <140 |

| 5m | C₂₂H₁₉F₆N₃O₄ | 529.40 | <5 | 7 | 1 | 98.56 - 134.44 | <140 |

Note: The data in this table is derived from the findings reported in the study on 1,3,4-oxadiazole derivatives. psu.edunih.gov The LogP, H-bond acceptor/donor counts are based on the adherence to Lipinski's rule of five mentioned in the study. Specific values for each compound were not fully detailed in the source.

1,3-Thiazolidine-4-one Derivatives:

In another investigation, a series of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives were synthesized and their ADMET properties were predicted using the SwissADME web application. acs.org The in silico analysis indicated that the majority of these newly developed compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. acs.org The predicted polar surface area (PSA) values for these molecules were all under 139 Ų, further supporting the likelihood of good intestinal absorption. mdpi.com The molar refractivity values for most of these compounds were also within the acceptable range of 114.02 to 134.44 m³/mol. mdpi.com

Interactive Data Table: Predicted Physicochemical and ADME Properties of 1,3-Thiazolidine-4-one Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Molar Refractivity (m³/mol) | PSA (Ų) | Lipinski's Rule of Five |

| 5a | C₂₆H₂₀F₆N₂O₄S | 598.51 | >5 | 6 | 1 | >130 | <139 | Violated |

| 5b | C₂₁H₁₇F₆N₃O₄S | 553.44 | <5 | 7 | 2 | 114.02 - 134.44 | <139 | Obeyed |

| 5c | C₂₁H₁₆ClF₆N₃O₄S | 587.88 | <5 | 7 | 2 | 114.02 - 134.44 | <139 | Obeyed |

| 5d | C₂₂H₂₀F₆N₂O₄S | 550.47 | <5 | 6 | 1 | 114.02 - 134.44 | <139 | Obeyed |

| 5e | C₂₀H₁₅ClF₆N₂O₄S | 556.86 | <5 | 6 | 1 | 114.02 - 134.44 | <139 | Obeyed |

| 5g | C₂₀H₁₅F₇N₂O₄S | 556.40 | >5 | 6 | 1 | 114.02 - 134.44 | <139 | Violated |

| 5h | C₂₁H₁₇F₆N₃O₅S | 585.44 | <5 | 8 | 2 | 114.02 - 134.44 | <139 | Obeyed |

Note: This table is constructed based on the supplementary data from the study on 1,3-thiazolidine-4-one derivatives. acs.orgmdpi.com The adherence to Lipinski's rule of five is explicitly mentioned in the source.

These in silico predictions for both the 1,3,4-oxadiazole and 1,3-thiazolidine-4-one series of derivatives underscore the potential of the this compound scaffold in the design of orally bioavailable drug candidates. The trifluoroethoxy groups likely contribute to modulating the lipophilicity and metabolic stability of these compounds. The consistent adherence to Lipinski's rule of five and favorable PSA values across different derivative classes highlight the robustness of this chemical framework for further exploration in medicinal chemistry.

Computational Chemistry and Cheminformatics Studies

Molecular Modeling and Docking Studies of 2-(2,2,2-Trifluoroethoxy)benzoic Acid Derivatives

Molecular modeling and docking studies are pivotal in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. These in silico techniques predict the preferred orientation of a molecule when bound to a receptor to form a stable complex.

Molecular docking simulations are frequently employed to predict the binding modes and affinities of benzoic acid derivatives within the active sites of proteins. nih.govnih.gov These studies are crucial in drug discovery for identifying potential therapeutic agents. For instance, in silico screening of benzoic acid derivatives against targets like the SARS-CoV-2 main protease has been conducted to evaluate their potential antiviral activity. nih.govnih.gov The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction. nih.gov

The interactions between the ligand and the protein's amino acid residues are analyzed to understand the nature of the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. core.ac.uk For example, a study on benzoic acid derivatives targeting the SARS-CoV-2 main protease identified key hydrogen bonding interactions with residues such as CYS145, GLY143, and HIS41. mdpi.com While specific docking studies on this compound are not widely published, the principles derived from studies on other benzoic acid derivatives are applicable. The trifluoroethoxy group, with its electron-withdrawing nature and potential for specific interactions, would be expected to significantly influence the binding profile.

A hypothetical representation of docking results for a derivative of this compound is presented in the table below, illustrating the type of data generated from such studies.

| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | Derivative 1 | -8.5 | LYS72, GLU91, LEU173 |

| Carbonic Anhydrase II | Derivative 2 | -7.9 | HIS94, HIS96, THR199 |

| Cyclooxygenase-2 | Derivative 3 | -9.1 | ARG120, TYR355, SER530 |

This table is illustrative and based on typical data from docking studies of related benzoic acid derivatives.

The binding free energy of a ligand-protein complex can also be estimated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which can provide a more accurate prediction of binding affinity than docking scores alone. researchgate.netnih.gov

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like this compound, with its rotatable bonds, understanding the preferred conformations is crucial as it dictates how the molecule will interact with its environment. Quantum chemical calculations can be used to determine the potential energy landscapes of such molecules, identifying the most stable conformers. nih.govresearchgate.net

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. mdpi.com

| Simulation Parameter | Description | Typical Value/Observation |

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | A stable RMSD value below 2 Å suggests a stable binding mode. |

| RMSF of Protein Residues | Indicates the fluctuation of each amino acid residue around its average position. | Higher RMSF values in loop regions indicate greater flexibility. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) indicates a stable and important interaction. |

This table provides a general overview of parameters from MD simulations based on studies of related compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules.

DFT calculations are widely used to optimize the geometry of molecules, providing accurate information about bond lengths, bond angles, and dihedral angles. vjst.vnvjst.vn For benzoic acid and its derivatives, DFT has been employed to study their molecular structures and vibrational spectra. vjst.vnvjst.vn These calculations can also predict various reactivity descriptors that help in understanding the chemical behavior of the molecule. A study on ortho-fluoro- and chloro-substituted benzoic acids used DFT to investigate their potential energy landscapes and the interactions between the carboxylic group and the halogen substituents. nih.gov

The molecular electrostatic potential (MEP) surface, calculated using DFT, is particularly useful for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP maps different colors onto the electron density surface to represent the electrostatic potential, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. aimspress.com A small HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For benzoic acid, DFT calculations have been used to determine the energies of the HOMO and LUMO and to analyze the electronic transitions observed in its UV-Vis spectrum. vjst.vn The HOMO-LUMO gap and other related electronic properties can be calculated to understand the structure-activity relationship of benzoic acid derivatives. vjst.vn

| Quantum Chemical Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Ionization Potential (I) | The energy required to remove an electron. | I ≈ -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added. | A ≈ -ELUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution. | η = (I - A) / 2 |

| Electronegativity (χ) | The power of an atom to attract electrons. | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | ω = χ2 / (2η) |

This table outlines key electronic properties derived from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. vjst.vn It provides a detailed picture of the charge transfer or conjugative interactions. NBO analysis can reveal the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. nih.gov

Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the reactivity of a molecule. nih.govmdpi.com It provides a set of descriptors that help in understanding and predicting how a molecule will interact with other chemical species. These descriptors can be global, characterizing the molecule as a whole, or local, indicating reactivity at specific atomic sites.

Global Reactivity Descriptors

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electronegativity (χ): This describes the molecule's ability to attract electrons. It is the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies.

Global Electrophilicity Index (ω): This index, proposed by Parr, quantifies the ability of a molecule to accept electrons. mdpi.com It is a function of the chemical potential and hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Local Reactivity Descriptors

Local descriptors pinpoint the most reactive sites within a molecule, which is crucial for understanding its interactions with biological targets.

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For this compound, the carboxylic acid group and the fluorinated side chain would be key areas of interest for analyzing local reactivity.

Parr Functions: These are related to the Fukui functions and can also be used to predict sites for electrophilic and nucleophilic attack. semanticscholar.org

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ2 / (2η) | Propensity to accept electrons |

This table provides the general formulas and significance of key global reactivity descriptors.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR studies would be invaluable for predicting its efficacy and for designing more potent analogues.

A typical QSAR study involves:

Dataset Assembly: A series of structurally related compounds with experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound. For fluorinated compounds, specific descriptors related to the effects of fluorine substitution are often crucial. rsc.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on benzoic acid derivatives have successfully correlated properties like hydrophobicity (log P), electronic parameters (like Hammett constants), and steric descriptors with various biological activities, including toxicity and enzyme inhibition. nih.govnih.gov For instance, research on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and the presence of specific substituents. nih.gov The trifluoroethoxy group in this compound would significantly influence its lipophilicity and electronic properties, making it an interesting candidate for inclusion in such QSAR models.

| QSAR Descriptors | Example of Influence on Activity |

| Hydrophobicity (log P) | Affects membrane permeability and binding to hydrophobic pockets of proteins. |

| Electronic Descriptors (e.g., pKa, ELUMO) | Influences ionization state and ability to participate in electrostatic interactions. |

| Steric/Topological Descriptors (e.g., Molar Refractivity) | Relates to the size and shape of the molecule, affecting its fit into a binding site. |

This table outlines common descriptors used in QSAR modeling and their general influence on biological activity.

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information, which is central to modern drug discovery.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. benthamscience.com This process can be either ligand-based or structure-based.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of compounds from a library. Studies have successfully used this approach to screen for benzoic acid derivatives as potential enzyme inhibitors. nih.govresearchgate.net For this compound, docking studies would be performed to predict its binding interactions within a target's active site.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but active ligands have been identified, their properties can be used to build a model (e.g., a pharmacophore model) to screen for other molecules with similar features.

Lead Optimization

Once a "hit" or "lead" compound is identified through screening, cheminformatics plays a crucial role in optimizing its properties to improve efficacy and reduce potential side effects. nih.gov This iterative process involves making small, targeted modifications to the chemical structure. For a lead compound like this compound, lead optimization could involve:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Scaffold Hopping: Generating novel molecular scaffolds while retaining the key pharmacophoric features responsible for biological activity.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues before they are synthesized.

The integration of these computational techniques provides a powerful strategy for accelerating the discovery and development of new drugs based on the this compound scaffold. arxiv.org

Advanced Spectroscopic and Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of "2-(2,2,2-Trifluoroethoxy)benzoic acid" have been reported, offering a detailed map of its proton and carbon environments. quora.com The analysis of chemical shifts (δ), measured in parts per million (ppm), allows for the assignment of each signal to specific atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons appear in the downfield region, a consequence of the deshielding effect of the benzene (B151609) ring current. The protons of the trifluoroethoxy group are also distinct, with the methylene (B1212753) protons showing coupling to the adjacent fluorine atoms. quora.com

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid group is typically observed at a high chemical shift. The aromatic carbons show a range of signals, influenced by the electronic effects of the substituents. A key feature is the carbon of the trifluoromethyl group (CF₃), which appears as a quartet due to coupling with the three fluorine atoms, and the methylene carbon (CH₂) of the ethoxy group, which also shows coupling to the fluorine atoms. quora.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Data sourced from a study where the compound was synthesized and characterized. quora.com

| Atom | ¹H NMR (500 MHz) Chemical Shift (δ, ppm) | ¹³C NMR (125 MHz) Chemical Shift (δ, ppm) |

| Aromatic CH (6-H) | 7.85 (dd, J = 7.5, 2.0 Hz) | 133.4 |

| Aromatic CH (4-H) | 7.48 (ddd, J = 8.5, 7.5, 1.8 Hz) | 132.0 |

| Aromatic CH (5-H) | 7.13 (td, J = 7.5, 1.0 Hz) | 122.8 |

| Aromatic CH (3-H) | 6.97 (dd, J = 8.5, 1.0 Hz) | 115.5 |

| CH₂CF₃ | 4.41 (q, JHF = 8.0 Hz) | 67.5 (q, JCF = 35.5 Hz) |

| C=O | - | 165.9 |

| Aromatic C-O | - | 156.7 |

| Aromatic C-COOH | - | 122.3 |

| CF₃ | - | 123.2 (q, JCF = 276 Hz) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "this compound".

For "this compound" (C₉H₇F₃O₃), the calculated molecular weight is approximately 220.0347 g/mol . rsc.org In a reported synthesis, HRMS analysis using positive ion electrospray ionization (NSI+) found the (M+H)⁺ ion at m/z 249.0732, which is consistent with the calculated mass for C₁₁H₁₂F₃O₃ (M+H)⁺ of 249.0733 for its ethyl ester derivative. quora.com This level of accuracy confirms the elemental formula of the molecule. The fragmentation pattern, though not detailed here, would typically involve the loss of the carboxylic acid group, the trifluoroethoxy group, and other characteristic cleavages of the aromatic ring and ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of "this compound" displays several key absorption bands that confirm its structure. quora.com A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the trifluoromethyl group is indicated by strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The C-O stretching of the ether linkage and aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the fingerprint region.

Table 2: Key IR Absorption Bands for Ethyl 2-(2,2,2-trifluoroethoxy)benzoate Data for the closely related ethyl ester, as reported in the literature, is indicative of the functional groups present in the parent acid. quora.com

| Vibrational Mode | **Wavenumber (νmax/cm⁻¹) ** |

| C=O Stretching | 1686 |

| Aromatic C=C Stretching | 1645, 1603 |

| C-H Bending | 1452, 1385 |

| C-O Stretching (Ether) | 1277 |

| C-F Stretching | 1152, 1101, 1061 |

| C-H Bending (Aromatic) | 752, 691 |

Detailed Raman spectroscopic data for "this compound" were not found in the surveyed literature. However, Raman spectroscopy would be expected to provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the available scientific literature did not yield any specific X-ray crystallographic studies for "this compound". If such a study were to be conducted, it would be anticipated that the molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups, a common structural motif for benzoic acid and its derivatives. The analysis would also reveal the conformation of the trifluoroethoxy group relative to the plane of the benzene ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation, identification, and quantification of chemical compounds, and are therefore essential for assessing the purity of "this compound".

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the purity assessment of this compound. A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be expected to provide good separation of the target compound from any starting materials, by-products, or degradation products. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs significantly.

Gas Chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, to prevent peak tailing and improve chromatographic performance. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification of impurities.

While general principles suggest these methods are applicable, specific, validated chromatographic methods for the routine analysis of "this compound" were not detailed in the primary scientific literature reviewed.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Sustainable Production

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of sustainable methodologies for the production of 2-(2,2,2-trifluoroethoxy)benzoic acid and its derivatives.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. To address these limitations, investigations into greener alternatives are warranted. These include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. beilstein-journals.orgresearchgate.netrsc.orgmdpi.com The application of flow chemistry to the synthesis of fluorinated aromatic compounds has shown promise and could be adapted for the large-scale, sustainable production of this compound. beilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into the biocatalytic synthesis of fluorinated benzoic acids is an emerging field. tandfonline.com Exploring enzymes that can catalyze the introduction of the trifluoroethoxy group or the formation of the benzoic acid moiety from renewable starting materials could lead to more sustainable manufacturing processes. researchgate.netmdpi.com

Catalytic C-H Functionalization: Direct C-H functionalization represents an atom-economical approach to synthesis. Developing catalytic systems that can selectively introduce the trifluoroethoxy group onto a benzoic acid precursor would streamline the synthesis and reduce waste.

Efforts in this area will not only contribute to the principles of green chemistry but also enhance the economic viability of producing this versatile chemical scaffold for various applications. jddhs.comresearchgate.net

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The this compound scaffold holds considerable potential for the design and synthesis of novel bioactive molecules. The trifluoroethoxy group can modulate a compound's properties to improve its pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov

Future research should focus on a systematic structure-activity relationship (SAR) study to understand how modifications to the core structure impact biological activity. tandfonline.comnih.govresearchgate.netnih.gov This could involve:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the benzene (B151609) ring can influence electronic properties and steric interactions with biological targets.

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other functional groups can alter the compound's polarity, solubility, and ability to act as a prodrug. nih.gov

Introduction of Additional Pharmacophores: Combining the this compound scaffold with other known pharmacophores could lead to the development of hybrid molecules with enhanced or novel biological activities.

Computational modeling and in silico screening can be employed to predict the bioactivity of designed derivatives and prioritize synthetic efforts. The synthesis of a library of derivatives will be crucial for identifying lead compounds for various therapeutic areas. acs.orgnih.govnih.gov

In-depth Mechanistic Studies of Biological Activity of Key Derivatives